

# CVN636: A Selective mGluR7 Allosteric Agonist for CNS Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CVN636

Cat. No.: B10862078

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**CVN636** is a novel, potent, and selective allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7).<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of **CVN636**, including its pharmacological properties, key experimental data, and detailed methodologies for its characterization. **CVN636** demonstrates exquisite selectivity for mGluR7 and possesses favorable pharmacokinetic properties, including central nervous system (CNS) penetrance, making it a promising therapeutic candidate for CNS disorders involving glutamatergic dysfunction.<sup>[1][2]</sup> This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting mGluR7.

## Introduction to mGluR7 and CVN636

The metabotropic glutamate receptor 7 (mGluR7) is a Class C G-protein coupled receptor (GPCR) predominantly expressed at presynaptic terminals in the central nervous system. It acts as an autoreceptor and heteroreceptor to modulate the release of glutamate and other neurotransmitters. Given its role in regulating synaptic transmission, mGluR7 has emerged as a promising therapeutic target for a variety of CNS disorders.

**CVN636** is a chromane derivative identified as a highly potent and selective positive allosteric modulator (PAM) and agonist of mGluR7.<sup>[1][3]</sup> Unlike orthosteric agonists that bind to the

glutamate binding site, allosteric modulators like **CVN636** bind to a distinct site on the receptor, offering greater subtype selectivity.[\[1\]](#)

## Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **CVN636**.

Table 1: In Vitro Activity of **CVN636**[\[1\]](#)

Parameter	Value	Species	Assay
EC50	7 nM	Human	Functional cAMP Assay
EC50	2 nM	Mouse	Functional cAMP Assay
Maximum Response	97% (relative to AMN082)	Human	Functional cAMP Assay

Table 2: In Vitro ADME and Pharmacokinetic Properties of **CVN636**[\[1\]](#)

Parameter	Value
Mouse Microsomal Turnover (Clint, $\mu\text{L}/\text{min}/\text{mg}$ )	2
Human Microsomal Turnover (Clint, $\mu\text{L}/\text{min}/\text{mg}$ )	55
Mouse Hepatocyte Clearance (Clint, $\mu\text{L}/\text{min}/106$ cells)	72.5
Human Hepatocyte Clearance (Clint, $\mu\text{L}/\text{min}/106$ cells)	377
Plasma Protein Binding (fu)	High unbound fraction
Brain Homogenate Binding (fu)	High unbound fraction
MDR1 Efflux Ratio	Low

Table 3: In Vivo Pharmacokinetic Parameters of **CVN636** in Mice<sup>[1]</sup>

Route	Dose	Oral Bioavailability (F)	Brain Penetration (Kp,uu)
Oral (PO)	3 mg/kg	24%	0.45

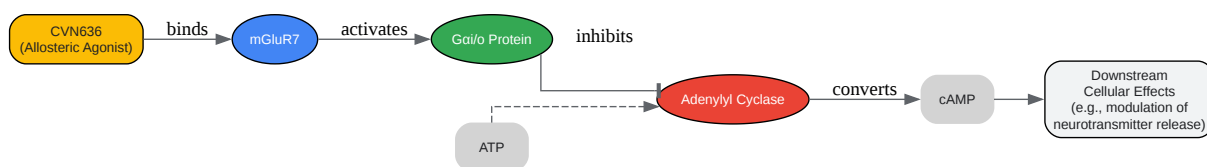
## Selectivity Profile

**CVN636** exhibits remarkable selectivity for mGluR7. In a broad panel of 125 CNS-relevant receptors, channels, and enzymes, **CVN636** showed no significant off-target activity at concentrations up to 10  $\mu$ M.<sup>[4]</sup> This is in stark contrast to the earlier mGluR7 allosteric agonist, AMN082, which displayed interactions with multiple other targets.<sup>[4]</sup>

## Signaling Pathways and Experimental Workflows

### mGluR7 Signaling Pathway

Activation of the Gi/o-coupled mGluR7 by an agonist like **CVN636** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the receptor's function in modulating neurotransmitter release.

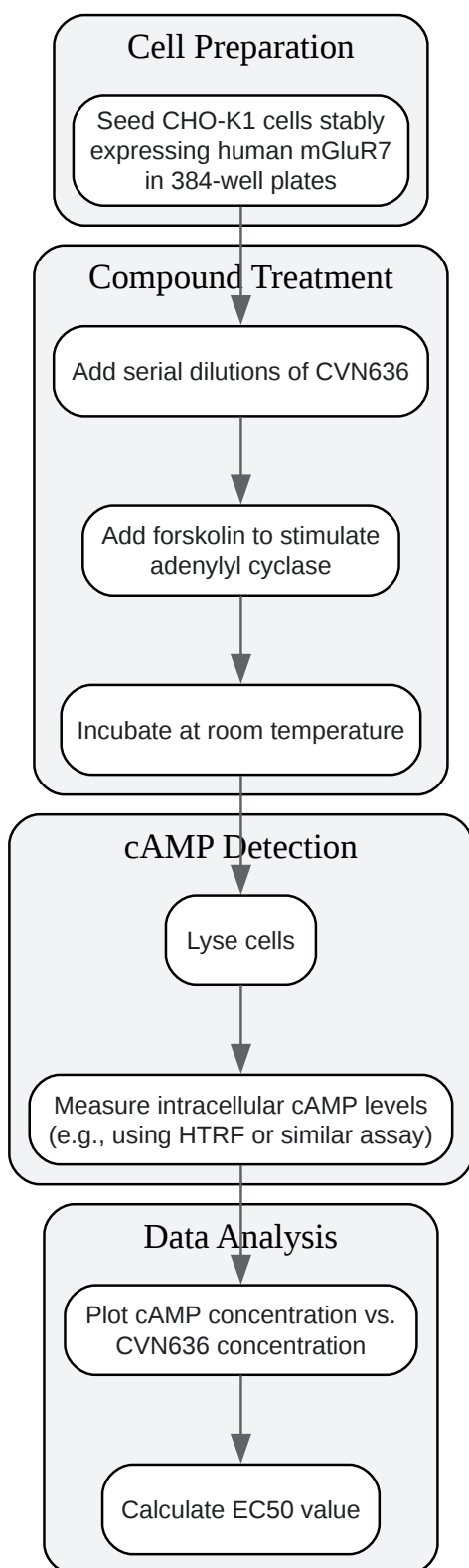


[Click to download full resolution via product page](#)

**Figure 1:** Simplified mGluR7 signaling pathway activated by **CVN636**.

## Experimental Workflow: Functional cAMP Assay

The functional activity of **CVN636** as an mGluR7 agonist is typically determined by measuring the inhibition of forskolin-stimulated cAMP production in cells stably expressing the receptor.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CVN636: A Selective mGluR7 Allosteric Agonist for CNS Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862078#cvn636-as-a-selective-mglur7-allosteric-agonist]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)